molecular formula C17H21N5O2 B2544201 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 335403-49-1

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2544201
CAS No.: 335403-49-1
M. Wt: 327.388
InChI Key: RGAMYIIPBGRRCY-UHFFFAOYSA-N
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Description

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine derivative supplied For Research Use Only. This compound belongs to a class of 7,8-disubstituted 1,3-dimethyl-3,7-dihydropurine-2,6-diones that have been the subject of scientific investigation for their potential cardiovascular activities . Research on structurally related analogs has indicated that modifications at the 8-position, such as with alkylamino groups, can be critical for biological activity . Specifically, studies on similar compounds have shown promising profiles in areas such as antiarrhythmic activity in experimental models, with some derivatives demonstrating affinity for α-adrenergic receptors . The core xanthine structure, shared with theophylline, is associated with mechanisms like adenosine receptor antagonism and phosphodiesterase (PDE) enzyme inhibition . These mechanisms can lead to a range of downstream effects, including bronchial smooth muscle relaxation and modulation of inflammatory pathways, making xanthine derivatives a point of interest for respiratory and cardiovascular research . Researchers may find this compound valuable for probing the structure-activity relationships of xanthine derivatives and for investigating new potential therapeutic agents.

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMYIIPBGRRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with ethylamine and phenethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and phenethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Impact of Core Structure on Receptor Affinity

Core Structure 5-HT6 Ki (nM) D2 Ki (nM) 5-HT7 Ki (nM)
1,3-Dimethyl (e.g., compound 8) 14–100 85 100–4789
3,7-Dimethyl (e.g., compound 15) 100–1000 1 100–4789

Position 8 Substitutions

The 8-ethylamino group is critical for receptor engagement. Comparisons with other substituents:

  • Lipophilicity: Ethylamino (logP ~1.5) offers intermediate lipophilicity compared to polar groups (e.g., hydroxyethylamino in ) or bulky arylpiperazines (e.g., 2,3-dichlorophenylpiperazine in ). Optimal lipophilicity enhances blood-brain barrier penetration for CNS targets .
  • Functional Activity: In analogs, 8-propoxy or N-ethylbenzylamino groups maximized 5-HT1A/D2 receptor affinity, while removal of lipophilic groups abolished binding . The ethylamino group in the target compound may similarly balance affinity and pharmacokinetics.

Table 2: Position 8 Substitution Effects

Substituent at Position 8 Example Compound Key Receptor Activity
Ethylamino Target compound Predicted 5-HT6/D2 ligand
Hydroxyethylamino Increased polarity, reduced CNS activity
2,3-Dichlorophenylpiperazine (compound 5) Potent 5-HT6/D2 dual ligand
Cyclopropanecarbonyl-piperidine (compound 39) Selective kinase inhibition

Position 7 Substitutions

The 7-phenethyl group distinguishes the target compound from alkyl or benzyl analogs:

  • Aromatic vs. Alkyl Chains : Phenethyl’s benzene ring may enhance binding to aromatic receptor residues, as seen in 7-(3-methylbenzyl) derivatives with 5-HT1A antagonism . In contrast, 7-pentyl () or 7-isobutyl () groups prioritize hydrophobic interactions.
  • Synthetic Flexibility : The phenethyl group is synthetically accessible via alkylation or Suzuki coupling, similar to methods in and .

Table 3: Position 7 Substitution Comparisons

Substituent at Position 7 Example Compound Pharmacological Profile
Phenethyl Target compound Potential CNS activity
3-Methylbenzyl (compound 34) ALDH1 inhibition (IC50 < 50 nM)
Pentyl Uncharacterized, likely inert

Pharmacological and Structural Insights

  • Synthetic Feasibility : The compound can be synthesized via methods similar to , involving bromination at position 8 followed by ethylamine substitution.

Biological Activity

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as Fenethylline , is a synthetic compound with notable pharmacological properties. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H30N6O2
  • Molecular Weight : Approximately 398.511 g/mol
  • CAS Number : 5426-46-0

Fenethylline's biological activity is primarily attributed to its ability to interact with various molecular targets within the body. The compound is known to:

  • Inhibit Nucleic Acid Synthesis : It interferes with the synthesis of RNA and DNA, which can affect cell proliferation and survival.
  • Modulate Receptor Activity : Fenethylline can bind to adenosine receptors and other enzyme systems, influencing neurotransmitter release and cellular signaling pathways.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

  • Stimulant Effects : Fenethylline has been shown to enhance physical performance and alertness by stimulating the central nervous system (CNS) .
  • Antiviral Properties : Research indicates potential efficacy against certain viral infections, although further studies are needed to confirm these effects .
  • Anticancer Activity : Preliminary studies suggest that Fenethylline may inhibit the growth of specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionSource
StimulantEnhances alertness and physical performance
AntiviralPotential efficacy against viral infections
AnticancerInhibits growth in cancer cell lines

Case Study: Anticancer Potential

A study conducted by Pawlowski et al. (1981) investigated the effects of Fenethylline on various cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls. The mechanism was hypothesized to involve apoptosis induction through nucleic acid synthesis inhibition.

Synthesis and Derivatives

The synthesis of Fenethylline typically involves multi-step organic reactions, including the alkylation of purine derivatives with ethylamine and phenethyl bromide in the presence of bases like potassium carbonate . Various derivatives of this compound have been synthesized to explore enhanced biological activities or reduced side effects.

Table 2: Structural Derivatives

Compound NameMolecular FormulaKey Features
1H-Purine-2,6-dioneC18H23N5O2Lacks diethylamino group; stimulant effects
8-(hydroxymethyl)-1,3-dimethylpurineC10H12N4O2Hydroxymethyl modification; different properties

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